tioeteri arili

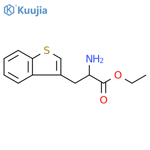

Aryl thioethers are a class of organic compounds characterized by the presence of a sulfur atom bonded to an aromatic ring (aryl group). These compounds play a crucial role in various applications due to their unique chemical properties. Aryl thioethers can be synthesized through diverse methods, including substitution reactions and coupling processes involving aryl halides or sulfonyl chlorides.

Structurally, these molecules typically consist of an aryl group attached via a sulfur atom to an ethylene bridge, often represented as R-S-Ph (where Ph is the phenyl group). The presence of both aromaticity and thioether functionality endows aryl thioethers with several advantageous properties. They exhibit enhanced stability, good solubility in organic solvents, and interesting reactivity patterns that make them valuable intermediates or final products in numerous synthetic pathways.

Aryl thioethers find applications in a wide range of fields, including pharmaceuticals, agrochemicals, and materials science. Their potential as chelating agents, antioxidants, and electron-donating groups makes them particularly attractive for designing novel materials with tailored properties. Additionally, due to their ability to form hydrogen bonds and interact with biomolecules, aryl thioethers are increasingly being explored in drug design and development processes.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

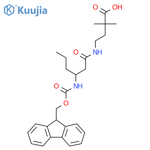

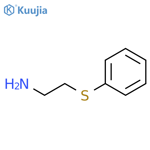

2-(Phenylthio)ethanamine | 2014-75-7 | C8H11NS |

|

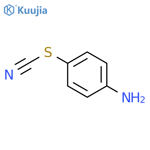

(4-aminophenyl)sulfanylformonitrile | 2987-46-4 | C7H6N2S |

|

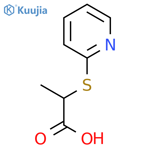

2-(Pyridin-2-ylthio)propanoic acid | 32002-78-1 | C8H9NO2S |

|

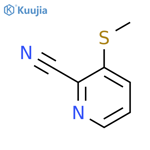

3-(methylsulfanyl)pyridine-2-carbonitrile | 312904-91-9 | C7H6N2S |

|

3-(methylsulfanyl)pyridine | 18794-33-7 | C6H7NS |

|

Benzenamine,4-[(phenylthio)methyl]- | 13738-70-0 | C13H13NS |

|

Benzene,1-chloro-4-[(3-methyl-2-buten-1-yl)thio]- | 343336-94-7 | C11H13ClS |

|

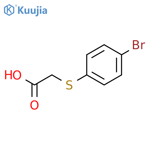

(4-Bromo-phenylsulfanyl)-acetic acid | 3406-76-6 | C8H7BrO2S |

|

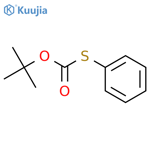

Carbonothioic acid,O-(1,1-dimethylethyl) S-phenyl ester | 36760-43-7 | C11H14O2S |

|

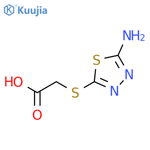

2-(5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetic acid | 32418-26-1 | C4H5N3O2S2 |

Letteratura correlata

-

1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

3. Book reviews

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

-

Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182

Fornitori consigliati

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

cis-opropylcyclohexanol Cas No: 22900-08-9

cis-opropylcyclohexanol Cas No: 22900-08-9 -

-

-

-